molecular formula C11H12O3 B13364241 (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate

Cat. No.: B13364241
M. Wt: 192.21 g/mol
InChI Key: GOMAKLPNAAZVCJ-NXEZZACHSA-N
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Description

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and a phenyl group attached to the second carbon of the oxirane ring. The compound’s stereochemistry is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate typically involves the epoxidation of a suitable precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of tert-butyl hydroperoxide as the oxidant and titanium isopropoxide as the catalyst, in the presence of a chiral ligand such as diethyl tartrate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.

    Reduction: Reduction of the oxirane ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction produces alcohols. Substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

(2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in studying enzyme-catalyzed reactions and stereoselective processes.

    Medicine: It serves as an intermediate in the synthesis of drugs with specific stereochemical requirements.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various functionalized materials.

Mechanism of Action

The mechanism by which (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate exerts its effects involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the oxirane ring is opened to form more stable products. The molecular targets and pathways involved depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-Methyl-3-phenyloxirane-2-carboxamide
  • Methyl (2R,3S)-3-phenyloxirane-2-carboxylate

Comparison

Compared to similar compounds, (2R,3S)-Ethyl 3-phenyloxirane-2-carboxylate is unique due to its ethyl ester functional group. This functional group can influence the compound’s reactivity and solubility, making it suitable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

ethyl (2R,3R)-3-phenyloxirane-2-carboxylate

InChI

InChI=1S/C11H12O3/c1-2-13-11(12)10-9(14-10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10-/m1/s1

InChI Key

GOMAKLPNAAZVCJ-NXEZZACHSA-N

Isomeric SMILES

CCOC(=O)[C@H]1[C@H](O1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

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